molecular formula C13H16N4O2S B279298 2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B279298
M. Wt: 292.36 g/mol
InChI Key: OZFPWHIWZHHXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound with potential applications in scientific research.

Scientific Research Applications

2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an antitumor agent, as well as for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has biochemical and physiological effects on cancer cells, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. This compound has also been shown to have anti-inflammatory effects, potentially through the inhibition of certain cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potential as a novel antitumor agent. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include further studies to understand its mechanism of action and potential applications in the treatment of cancer and inflammatory diseases. Additionally, research could focus on the development of derivatives of this compound with improved efficacy and reduced toxicity. Finally, studies could explore the potential use of this compound in combination with other drugs for synergistic effects.

Synthesis Methods

The synthesis of 2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 3-(4-bromophenyl)-1-prop-2-yn-1-ol with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base. The resulting product is then reacted with acetic anhydride to yield the final compound.

properties

Product Name

2-{[4-(3-hydroxypropyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

2-[[4-(3-hydroxypropyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H16N4O2S/c14-11(19)9-20-13-16-15-12(17(13)7-4-8-18)10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2,(H2,14,19)

InChI Key

OZFPWHIWZHHXTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(N2CCCO)SCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2CCCO)SCC(=O)N

Origin of Product

United States

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